1,3-Bis(4-bromophenyl)azulene
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Overview
Description
1,3-Bis(4-bromophenyl)azulene is an organic compound that belongs to the class of azulene derivatives Azulene is a non-alternant aromatic hydrocarbon known for its unique structure, which consists of fused five- and seven-membered rings The compound this compound is characterized by the presence of two bromophenyl groups attached to the 1 and 3 positions of the azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)azulene typically involves the bromination of azulene followed by the introduction of bromophenyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)azulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the azulene core or the bromophenyl groups.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1,3-Bis(4-bromophenyl)azulene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)azulene involves its interaction with molecular targets through its aromatic core and bromophenyl groups. The compound can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-thienyl)azulene
- 1,3-Bis(2-pyrrollyl)azulene
- 1,3-Bis(4-methylphenyl)azulene
Comparison
1,3-Bis(4-bromophenyl)azulene is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesFor instance, the bromine atoms can participate in specific substitution and coupling reactions that are not possible with other substituents .
Properties
CAS No. |
862421-94-1 |
---|---|
Molecular Formula |
C22H14Br2 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)azulene |
InChI |
InChI=1S/C22H14Br2/c23-17-10-6-15(7-11-17)21-14-22(16-8-12-18(24)13-9-16)20-5-3-1-2-4-19(20)21/h1-14H |
InChI Key |
XHEMAMXSFJOVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C=C1 |
Origin of Product |
United States |
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